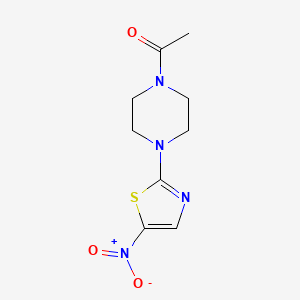
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperanitrozole is a chemical compound belonging to the class of 5-nitrothiazole derivatives. It is known for its potent antiprotozoal activity, particularly against Trichomonas vaginalis and Entamoeba histolytica. Piperanitrozole is used clinically to treat infections caused by these protozoa, including trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Piperanitrozole can be synthesized through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield Piperanitrozole .
Industrial Production Methods
Industrial production of Piperanitrozole typically involves large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperanitrozole undergoes various chemical reactions, including:
Oxidation: Piperanitrozole can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of Piperanitrozole can yield amino derivatives.
Substitution: Piperanitrozole can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperanitrozole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Piperanitrozole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antiprotozoal activity and potential use in treating protozoal infections.
Medicine: Clinically used to treat trichomoniasis, amoebic dysentery, and amoebic liver abscess.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
Piperanitrozole exerts its effects by inhibiting the growth and replication of protozoa. It targets the DNA of the protozoa, causing strand breaks and inhibiting nucleic acid synthesis. This leads to the death of the protozoal cells. The molecular targets include DNA and various enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
Piperanitrozole is similar to other 5-nitrothiazole derivatives such as metronidazole and tinidazole. it is unique in its specific activity against Trichomonas vaginalis and Entamoeba histolytica. Unlike metronidazole and tinidazole, Piperanitrozole has a broader spectrum of activity and is effective against a wider range of protozoal infections.
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
Piperanitrozole stands out due to its enhanced efficacy and broader spectrum of activity compared to these similar compounds.
Propriétés
Numéro CAS |
13326-27-7 |
|---|---|
Formule moléculaire |
C9H12N4O3S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
1-[4-(5-nitro-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C9H12N4O3S/c1-7(14)11-2-4-12(5-3-11)9-10-6-8(17-9)13(15)16/h6H,2-5H2,1H3 |
Clé InChI |
SRAGSPNJULICDG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


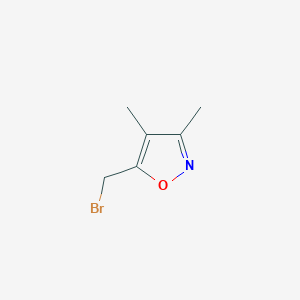
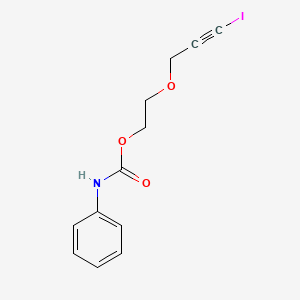
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
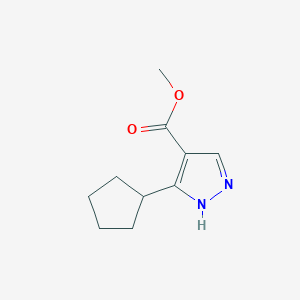
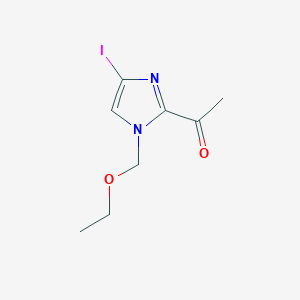
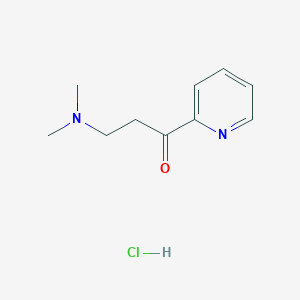
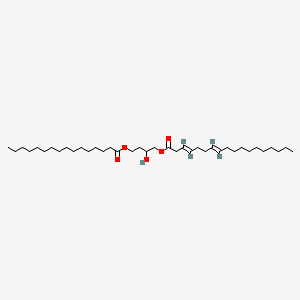
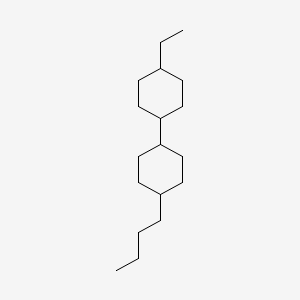
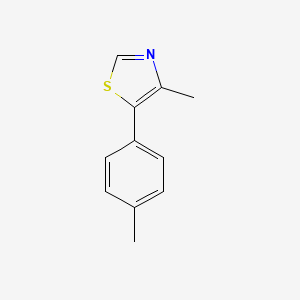
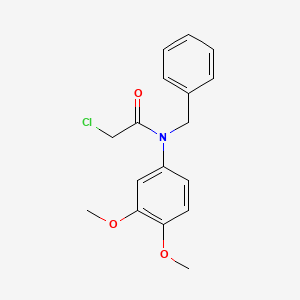
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
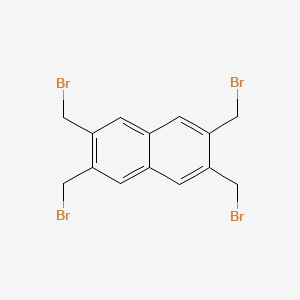
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)

